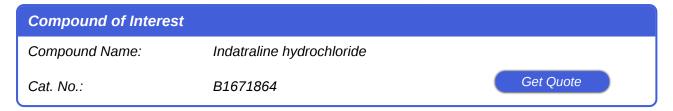


An In-Depth Technical Guide to Indatraline Hydrochloride: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Indatraline hydrochloride is a potent, non-selective monoamine transporter inhibitor that blocks the reuptake of dopamine (DA), serotonin (5-HT), and norepinephrine (NE) with high affinity.[1][2] Originally investigated as an antidepressant, its unique pharmacological profile, characterized by a slow onset and long duration of action, has garnered significant interest for its potential as a therapeutic agent for psychostimulant addiction.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, and relevant experimental methodologies of Indatraline hydrochloride.

Chemical and Physicochemical Properties

Indatraline hydrochloride is the hydrochloride salt of Indatraline. Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identification of Indatraline Hydrochloride



Identifier	Value	Reference
IUPAC Name	(1R,3S)-rel-3-(3,4- Dichlorophenyl)-2,3-dihydro-N- methyl-1H-inden-1-amine hydrochloride	[2]
CAS Number	96850-13-4	
Molecular Formula	C16H15Cl2N·HCl	
Molecular Weight	328.67 g/mol	
Canonical SMILES	CN[C@H]1CINVALID-LINK CI)C3=CC=CC=C13.CI	

Table 2: Physicochemical Properties of Indatraline

Hvdrochloride

Property	Value	Reference
Physical Appearance	Off-white solid	[3]
Solubility	Soluble to 10 mM in water with gentle warming and to 100 mM in DMSO.	
Storage	Desiccate at room temperature.	

Pharmacological Properties

Indatraline hydrochloride's primary mechanism of action is the inhibition of the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). This inhibition leads to an increase in the extracellular concentrations of their respective neurotransmitters in the synapse.

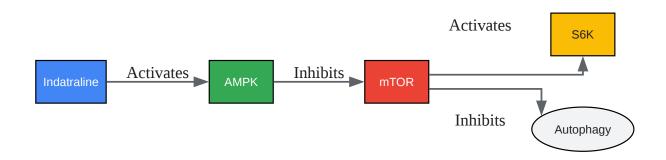
Table 3: In Vitro Binding Affinities of Indatraline for Monoamine Transporters



Transporter	Kı (nM)	Reference
Dopamine Transporter (DAT)	1.7	[2]
Serotonin Transporter (SERT)	0.42	[2]
Norepinephrine Transporter (NET)	5.8	[2]

Signaling Pathways

Recent studies have elucidated that Indatraline's effects extend beyond simple monoamine reuptake inhibition. It has been shown to induce autophagy by modulating the AMPK/mTOR/S6K signaling pathway. This action is independent of the PI3K/AKT/ERK signaling pathway.[4]



Click to download full resolution via product page

Indatraline's modulation of the AMPK/mTOR/S6K signaling pathway to induce autophagy.

Experimental Protocols

This section provides an overview of the methodologies used to synthesize and characterize **Indatraline hydrochloride**.

Synthesis of Indatraline

The synthesis of Indatraline has been reported through several routes. One common approach involves a multi-step process starting from a substituted 1-indanone. The general workflow is depicted below.





Click to download full resolution via product page

A generalized synthetic workflow for Indatraline.

A detailed experimental protocol for a similar synthesis of a methoxy derivative of Indatraline is described by Gu et al. (2000) and involves the following key steps[5]:

- Reduction of the Ketone: The starting substituted 3-phenylindan-1-one is reduced, typically with sodium borohydride in methanol, to yield the corresponding cis-3-phenylindan-1-ol.
- Mesylation: The resulting alcohol is then converted to its mesylate by reaction with methanesulfonyl chloride in the presence of a base like triethylamine.
- SN2 Reaction: The mesylate undergoes an SN2 reaction with N-methylbenzylamine, which
 results in an inversion of stereochemistry to the desired trans isomer.
- Debenzylation: The benzyl protecting group is removed, often by catalytic hydrogenation, to yield the final N-methylindanamine.
- Salt Formation: The free base is then treated with ethereal HCl to form the hydrochloride salt, which can be purified by recrystallization.

Purification and Analysis

Purification of **Indatraline hydrochloride** is typically achieved through recrystallization from a suitable solvent system, such as 2-propanol/isopropyl ether.[5] The purity and identity of the final product are confirmed using standard analytical techniques:

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be
employed to determine the purity of Indatraline hydrochloride. A C18 column with a mobile
phase consisting of an appropriate buffer and an organic solvent (e.g., acetonitrile or
methanol) is commonly used. Detection is typically performed using a UV detector.



- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized compound. The spectra are recorded in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆.
- Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to aid in its structural elucidation.

In Vitro Radioligand Binding and Uptake Assays

The affinity of Indatraline for the monoamine transporters is determined using radioligand binding assays, while its functional activity is assessed through uptake inhibition assays.

Radioligand Binding Assay Protocol Outline:

- Membrane Preparation: Membranes from cells expressing the transporter of interest (DAT, SERT, or NET) or from specific brain regions (e.g., striatum for DAT) are prepared.
- Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]win 35,428 for DAT, [³H]citalopram for SERT, or [³H]nisoxetine for NET) and varying concentrations of **Indatraline hydrochloride**.
- Filtration and Washing: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold buffer.
- Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
- Data Analysis: The IC₅₀ values are determined by non-linear regression analysis and then converted to K_i values using the Cheng-Prusoff equation.

Uptake Inhibition Assay Protocol Outline:

- Cell Culture: Cells stably expressing the monoamine transporters (e.g., HEK293 cells) are cultured in appropriate media.
- Pre-incubation: The cells are pre-incubated with varying concentrations of Indatraline hydrochloride.



- Uptake Initiation: A radiolabeled substrate (e.g., [3H]dopamine, [3H]serotonin, or [3H]norepinephrine) is added to initiate uptake.
- Termination and Lysis: After a defined incubation period, uptake is terminated by washing with ice-cold buffer. The cells are then lysed to release the intracellular radioactivity.
- Scintillation Counting and Data Analysis: The radioactivity in the cell lysates is measured, and the IC₅₀ values for uptake inhibition are calculated.

In Vivo Microdialysis

In vivo microdialysis is a technique used to measure the extracellular levels of neurotransmitters in the brains of freely moving animals following the administration of a drug.

In Vivo Microdialysis Protocol Outline for Rats:

- Guide Cannula Implantation: A guide cannula is stereotaxically implanted into the brain region of interest (e.g., nucleus accumbens or prefrontal cortex) of an anesthetized rat.
- Recovery: The animal is allowed to recover from surgery.
- Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
- Perfusion and Baseline Collection: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate. After a stabilization period, baseline dialysate samples are collected.
- Drug Administration: Indatraline hydrochloride is administered (e.g., intraperitoneally), and dialysate samples are collected at regular intervals.
- Neurotransmitter Analysis: The concentrations of dopamine, serotonin, and norepinephrine in the dialysate samples are quantified using HPLC coupled with electrochemical detection.

Conclusion

Indatraline hydrochloride is a well-characterized non-selective monoamine transporter inhibitor with a complex pharmacological profile. Its ability to potently block the reuptake of



dopamine, serotonin, and norepinephrine, combined with its influence on intracellular signaling pathways such as the AMPK/mTOR/S6K pathway, makes it a valuable tool for neuroscience research. The experimental protocols outlined in this guide provide a framework for the synthesis, purification, analysis, and pharmacological evaluation of this compound, which may aid in the development of novel therapeutics for various neurological and psychiatric disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Indatraline Wikipedia [en.wikipedia.org]
- 2. Indatraline hydrochloride | 5-HT Transporters | Tocris Bioscience [tocris.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Indatraline Hydrochloride: Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671864#chemical-structure-and-properties-of-indatraline-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com